

Application Note: High-Resolution NMR Spectroscopy of the Andersonin-R Peptide Precursor

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Compound of Interest

Compound Name: Andersonin-R peptide precursor

Cat. No.: B1578600

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Executive Summary

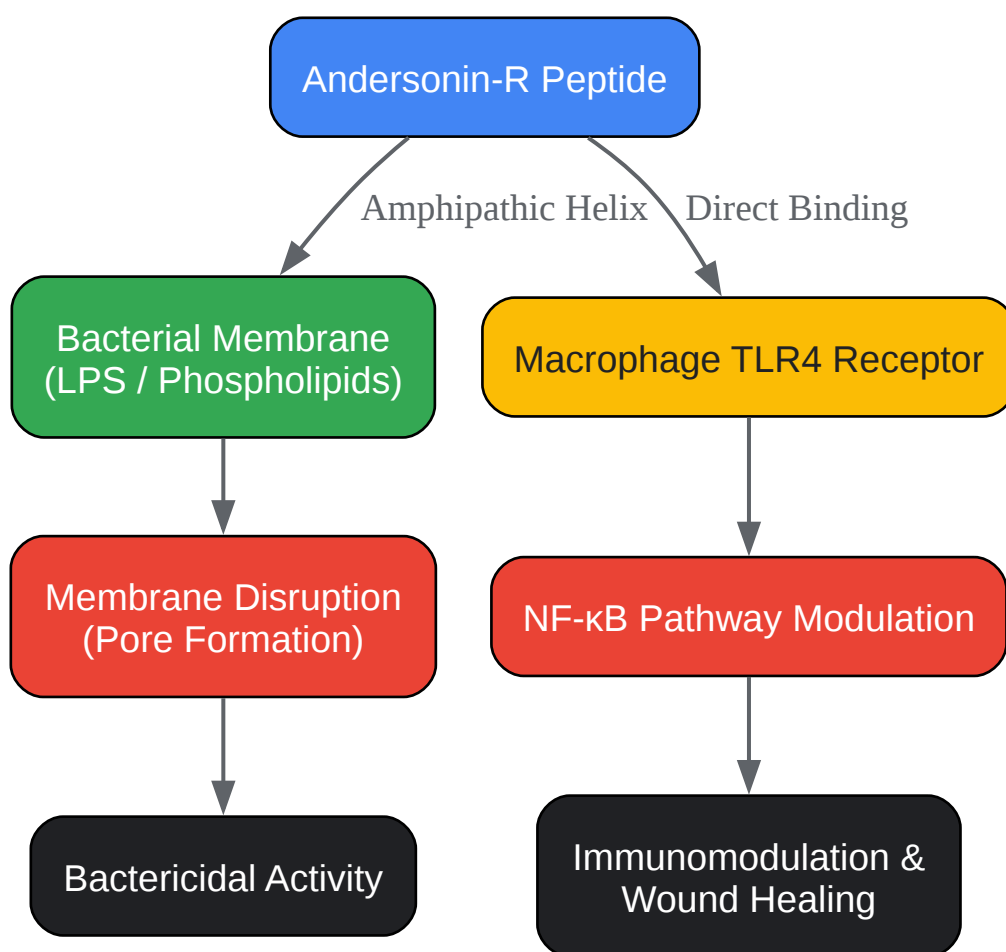
Andersonin-R is a potent amphibian antimicrobial peptide (AMP) originally identified from the golden crossband frog (*Odorrana andersonii*). Similar to its well-characterized homologs (e.g., Andersonin-W1 and Andersonin-D1), Andersonin-R exhibits a dual mechanism of action: it exerts direct bactericidal activity against Gram-negative pathogens via membrane disruption and modulates local immune responses by engaging the Toll-like receptor 4 (TLR4) / NF- κ B signaling axis^{[1][2][3]}.

Because Andersonin-R relies on its three-dimensional conformation to interact with these biological targets, elucidating its structure is critical for downstream drug development. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed specifically for characterizing the **Andersonin-R peptide precursor** in membrane-mimetic environments.

Biological Context & Structural Rationale

Amphibian AMPs display immense sequence diversity, yet solution NMR studies reveal a unifying structural feature: they predominantly adopt amphipathic α -helical structures upon interacting with negatively charged bacterial membranes[4][5]. In aqueous solutions, these peptides are highly flexible and unstructured. Therefore, structural elucidation requires the use of membrane-mimetic micelles, such as dodecylphosphocholine (DPC) or sodium dodecyl sulfate (SDS), which induce the biologically active conformation[4].

Understanding the precise distribution of hydrophobic and cationic residues along the Andersonin-R helix enables researchers to engineer synthetic analogs with optimized therapeutic indices, minimizing off-target toxicity to human host cells while maximizing antimicrobial efficacy[3].



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Caption: Dual mechanism of Andersonin-R: bacterial membrane disruption and TLR4-mediated immunomodulation.

Experimental Design & Causality

A successful NMR experiment is an exercise in precise chemical control. Every parameter in the sample preparation phase directly dictates the quality of the resulting spectra.

- Solvent System (90% H₂O / 10% D₂O): D₂O is required to provide the deuterium lock signal for the NMR spectrometer. However, using 100% D₂O would cause the labile amide protons (NH) on the peptide backbone to exchange with deuterium, rendering them invisible to ¹H NMR. A 90% H₂O ratio ensures these critical protons remain detectable for sequential assignment[6][7].
- High Peptide Concentration (1.0 – 5.0 mM): NMR is an inherently insensitive technique. High concentrations are strictly required to achieve an adequate signal-to-noise ratio, particularly for detecting the weak Nuclear Overhauser Effect (NOE) cross-peaks that define spatial proximity (< 5 Å)[8][9].
- pH Optimization (pH 4.5 – 5.5): The chemical exchange rate of amide protons with bulk water is base-catalyzed. Maintaining a slightly acidic pH minimizes this exchange, preventing the NH signals from broadening or disappearing entirely from the 2D spectra[6][7].
- Membrane Mimetics (d38-DPC or d25-SDS): These deuterated surfactants self-assemble into micelles that mimic the anisotropic environment of bacterial membranes. The deuteration ensures the micelles do not produce overwhelming ¹H background signals that would obscure the peptide's resonances[4][10].

Table 1: Optimal NMR Sample Conditions for Andersonin-R

Parameter	Optimal Range	Causality / Rationale
Peptide Concentration	1.0 – 5.0 mM	Ensures sufficient signal-to-noise ratio for detecting weak NOE cross-peaks[8].
Solvent Composition	90% H ₂ O / 10% D ₂ O	Retains labile amide protons while providing a stable deuterium lock signal[7].
pH	4.5 – 5.5	Minimizes base-catalyzed chemical exchange of amide protons with bulk water[6].
Membrane Mimetic	d38-DPC or d25-SDS	Induces the biologically active amphipathic α -helical conformation[4].
Temperature	298 K (25°C)	Balances molecular tumbling rates (correlation time) and overall peptide stability[6].

Step-by-Step Methodologies

Protocol 1: Sample Preparation

- **Peptide Reconstitution:** Weigh 2.5 to 5.0 mg of high-purity (>95%) lyophilized **Andersonin-R peptide precursor**. Dissolve the powder in 450 μ L of sterile Milli-Q water and 50 μ L of D₂O (yielding a final volume of 500 μ L with 10% D₂O v/v)[7][9].
- **Micelle Formation:** Add deuterated DPC (d38-DPC) to the solution to achieve a peptide-to-micelle molar ratio of approximately 1:50. Note: This high ratio ensures that, statistically, only one peptide molecule binds per micelle, preventing aggregation-induced line broadening.
- **pH Adjustment:** Insert a micro-pH electrode directly into the sample. Carefully adjust the pH to 4.5–5.5 using dilute aliquots of HCl or NaOH. Do not use heavy buffers (like Tris or HEPES) as their protons will create massive background signals in the NMR spectra[7].

- **Sample Transfer:** Transfer the optimized solution into a high-quality 5 mm NMR tube. Centrifuge the tube briefly (e.g., using a hand-crank centrifuge) to eliminate any microscopic air bubbles that could distort the magnetic field homogeneity.

Protocol 2: NMR Data Acquisition & Self-Validation

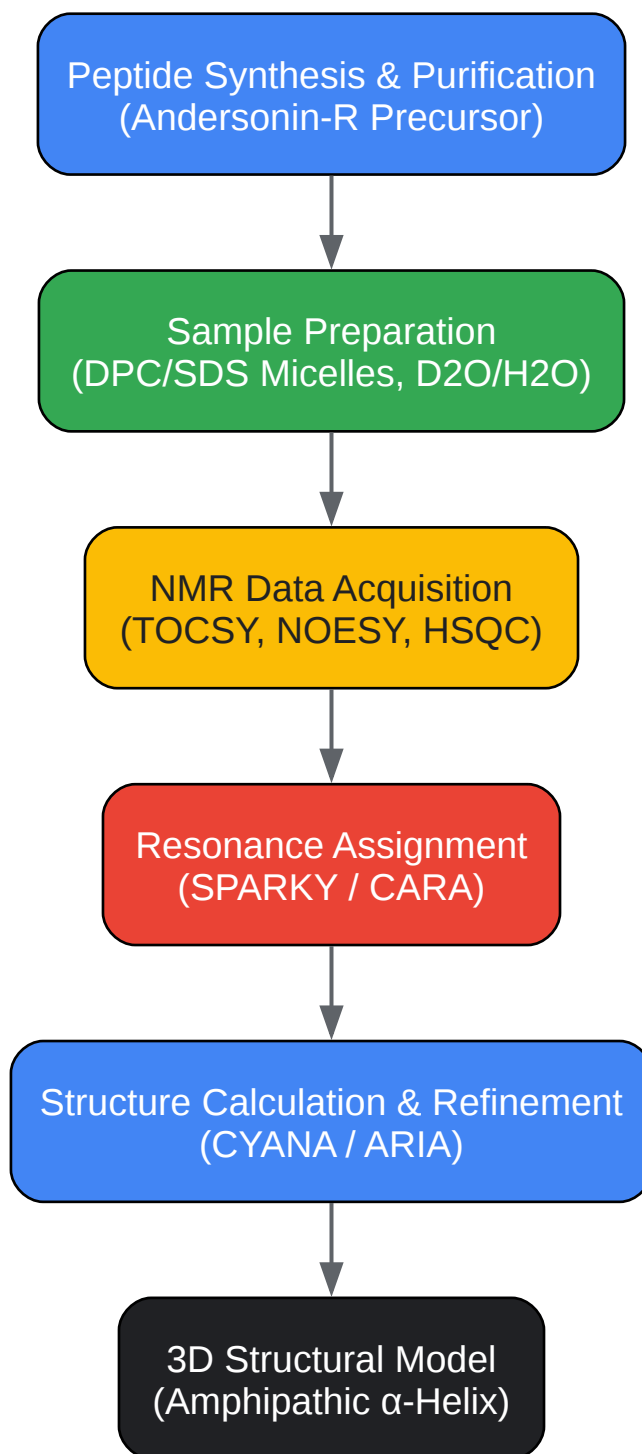
- **Spectrometer Setup:** Insert the sample into a high-field NMR spectrometer (e.g., 600 MHz or 800 MHz) equipped with a cryoprobe. Set the probe temperature to 298 K and allow the sample to equilibrate for 15 minutes[9].
- **Self-Validation Check (1D ^1H NMR):** Acquire a standard 1D proton spectrum using a water suppression pulse sequence (e.g., WATERGATE or excitation sculpting).
 - **Validation Criteria:** Inspect the amide region (7.5–9.0 ppm). Sharp, well-dispersed peaks indicate a properly folded, monomeric peptide in micelles. If the lines are broad (>15 Hz), the sample is aggregating. Do not proceed to 2D experiments. Re-optimize the pH or increase the micelle concentration[6][10].
- **2D TOCSY (Total Correlation Spectroscopy):** Record the TOCSY spectrum with a mixing time of 60–80 ms. This experiment correlates all protons within a single amino acid spin system via J-coupling, allowing you to identify which signals belong to which amino acid type[6].
- **2D NOESY (Nuclear Overhauser Effect Spectroscopy):** Record NOESY spectra with mixing times of 150 ms and 250 ms. This experiment provides through-space distance constraints. The presence of strong sequential $d_{\text{NN}}(i,i+1)$ and medium-range $d_{\text{N}}(i,i+3)$ cross-peaks will confirm the formation of an α -helix[6][10].

Table 2: Recommended 2D NMR Acquisition Parameters

Experiment	Mixing Time	Scans per Increment	Purpose in Resonance Assignment
2D TOCSY	60 – 80 ms	16 – 32	Intra-residue spin system identification via scalar J-coupling[6].
2D NOESY	150 ms, 250 ms	32 – 64	Inter-residue spatial distance constraints (< 5 Å) for 3D folding[10].
¹ H- ¹³ C HSQC	N/A	64 – 128	Natural abundance carbon-proton correlation to resolve overlapping peaks[10].

Protocol 3: Resonance Assignment & Structure Calculation

- **Sequential Assignment:** Process the FID data using NMRPipe and import the spectra into analysis software (e.g., SPARKY or CARA). Follow the standard Wüthrich methodology: identify individual spin systems in the TOCSY spectrum and link them sequentially using the $d_{\alpha N}$ and d_{NN} cross-peaks found in the NOESY spectrum.
- **Constraint Generation:** Integrate the volumes of the NOE cross-peaks. Calibrate these volumes to interatomic distances (typically categorized as strong < 2.5 Å, medium < 3.5 Å, and weak < 5.0 Å)[10].
- **Structure Calculation:** Input the distance constraints and dihedral angle constraints (derived from chemical shift index data) into torsion angle dynamics software such as CYANA or ARIA/CNS. Generate an ensemble of 100 structures and select the 20 lowest-energy conformers for final water refinement[11].



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Caption: NMR structure determination workflow for Andersonin-R in membrane-mimetic environments.

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